molecular formula C12H8FNO B1632591 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde CAS No. 898795-78-3

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Cat. No.: B1632591
CAS No.: 898795-78-3
M. Wt: 201.2 g/mol
InChI Key: IUQSIJKUJJSTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(2-Fluorophenyl)-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: Shares the fluorophenyl group but lacks the pyridine ring.

    3-Pyridinecarboxaldehyde: Contains the pyridine ring and aldehyde group but lacks the fluorophenyl substitution.

    6-(2-Chlorophenyl)-3-pyridinecarbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is unique due to the presence of both the fluorophenyl group and the pyridine ring, which can impart distinct electronic and steric properties. This combination can influence its reactivity and interactions with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

6-(2-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQSIJKUJJSTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde
Reactant of Route 3
Reactant of Route 3
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde
Reactant of Route 4
Reactant of Route 4
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde
Reactant of Route 5
Reactant of Route 5
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde
Reactant of Route 6
Reactant of Route 6
6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.